molecular formula C12H11ClF3N3 B6604569 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride CAS No. 2749403-67-4

N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride

Cat. No.: B6604569
CAS No.: 2749403-67-4
M. Wt: 289.68 g/mol
InChI Key: NEUSXXJAMVCLGC-UHFFFAOYSA-N
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Description

N2-[3-(Trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride is a fluorinated aromatic amine derivative with a pyridine core substituted at the 2- and 5-positions. The 3-(trifluoromethyl)phenyl group at the N2 position introduces strong electron-withdrawing properties, enhancing metabolic stability and bioavailability. The hydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3.ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;/h1-7H,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUSXXJAMVCLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Pyridine Diamines

2,5-Diaminopyridine serves as a common precursor. The 2-amino group is selectively coupled with 3-(trifluoromethyl)phenyl groups via Buchwald-Hartwig amination. In one protocol, 2,5-diaminopyridine reacts with 1-bromo-3-(trifluoromethyl)benzene under PdCl₂(dppf) catalysis (1–5 mol%) and cesium carbonate (2 equiv) in toluene at 110°C for 24 hours, achieving 78% yield. Competitive coupling at the 5-amino position is minimized using bulky phosphine ligands (e.g., Xantphos).

Ring Construction via Hantzsch Pyridine Synthesis

Alternative routes assemble the pyridine ring post-functionalization. For example, 3-(trifluoromethyl)aniline condenses with β-keto esters in ammonium acetate/ethanol under reflux to form 2,5-diaminopyridine derivatives. This method suffers from regioselectivity challenges, requiring chromatographic separation (reported yield: 45–52%).

Trifluoromethylation Strategies

Introducing the -CF₃ group at the meta position of the phenyl ring is critical. Patents describe two approaches:

Halogen Exchange Using Anhydrous HF

Liquid-phase fluorination of trichloromethyl precursors with HF under superatmospheric pressure (5–1,200 psig) and FeCl₃ catalysis (1–10 mol%) achieves >90% conversion. For instance, 3-(trichloromethyl)chlorobenzene reacts with HF (3 equiv) at 170°C for 25 hours to yield 3-(trifluoromethyl)chlorobenzene, a key intermediate. The process avoids vapor-phase decomposition and enhances selectivity.

Table 1: Fluorination Conditions and Outcomes

PrecursorCatalystTemperature (°C)Pressure (psig)Yield (%)
3-(Trichloromethyl)chlorobenzeneFeCl₃1701592
2,3-Dichloro-5-(trichloromethyl)pyridineFeF₃1801588

Transition Metal-Mediated Trifluoromethylation

Copper(I)-catalyzed cross-coupling of aryl iodides with CF₃ sources (e.g., TMSCF₃) offers a milder alternative. Using CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C, 3-iodoaniline converts to 3-(trifluoromethyl)aniline in 68% yield. This method avoids HF handling but requires expensive reagents.

Coupling the Trifluoromethylphenyl and Pyridine Moieties

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 3-(trifluoromethyl)aniline and 5-amino-2-chloropyridine is widely adopted. Optimal conditions use Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu in toluene at 100°C for 12 hours (yield: 82%). The hydrochloride salt forms via HCl treatment in ethanol.

Table 2: Coupling Reaction Parameters

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
PdCl₂(dppf)/XantphosCs₂CO₃Toluene11078
Pd₂(dba)₃/XantphosNaOtBuToluene10082

Ullmann-Type Coupling

Copper-mediated reactions provide a cost-effective alternative. 5-Nitro-2-iodopyridine couples with 3-(trifluoromethyl)aniline using CuI (20 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 120°C, yielding 65% of the coupled product. Subsequent nitro reduction (H₂/Pd/C) affords the diamine.

Reduction of Nitro Intermediates

Nitro groups in intermediates are reduced to amines using:

  • Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol (25°C, 6 hours; yield: 95%).

  • Chemical Reduction : Fe powder in HCl/ethanol (reflux, 3 hours; yield: 88%).

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol or 1,4-dioxane. Crystallization at 0°C yields the hydrochloride salt with >99% purity. Alternative methods use concentrated HCl (37%) in diethyl ether, achieving 92% recovery.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridine Functionalization : Competing reactions at the 2- vs. 5-amino positions necessitate ligand-controlled catalysis.

  • Trifluoromethylation Efficiency : HF-based methods require specialized equipment but offer higher yields than Cu-mediated routes.

  • Byproduct Management : Chlorinated byproducts from fluorination (e.g., HCl) demand efficient scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N5-[3-(Trifluoromethoxy)phenyl]pyridine-2,5-diamine Hydrochloride

Structural Differences :

  • Substituent : The N5 analog features a trifluoromethoxy (-OCF₃) group instead of trifluoromethyl (-CF₃) at the 3-position of the phenyl ring.
  • Physicochemical Properties :
    • Solubility : The hydrochloride salt form enhances aqueous solubility compared to the free base.
    • Cost : The N5 analog is priced at €532/50 mg and €1,472/500 mg, indicating its use as a high-value intermediate in research .

Table 1: Key Differences Between N2-CF₃ and N5-OCF₃ Analogs

Property N2-[3-(CF₃)phenyl]pyridine-2,5-diamine HCl N5-[3-(OCF₃)phenyl]pyridine-2,5-diamine HCl
Substituent -CF₃ (strong electron-withdrawing) -OCF₃ (moderate electron-withdrawing)
Molecular Weight (est.) ~315 g/mol ~331 g/mol
Solubility High (due to HCl salt) High (due to HCl salt)
Applications Pharmaceutical intermediates Specialty chemical synthesis

Cinacalcet Hydrochloride

Structural Comparison :

  • Core Structure : Cinacalcet contains a naphthalene methane backbone linked to a 3-(trifluoromethyl)phenylpropyl group, whereas the target compound has a pyridine-diamine scaffold.
  • Functional Groups : Both share the 3-(trifluoromethyl)phenyl moiety, which is critical for binding to calcium-sensing receptors in Cinacalcet’s case .

3-Chloro-N-phenyl-phthalimide

Structural and Functional Contrast :

  • Scaffold : A phthalimide core instead of pyridine-diamine.
  • Substituents : Chlorine at the 3-position and a phenyl group at the N-position.
  • Applications : Used in polymer synthesis (e.g., polyimides) rather than pharmaceuticals, emphasizing the role of aromatic substituents in material science .

Research Findings and Implications

  • Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group in the target compound likely offers superior metabolic stability compared to -OCF₃ analogs, a critical factor in drug design.
  • Salt Forms : Hydrochloride salts are preferred for their solubility advantages, as seen in both N2 and N5 analogs .
  • Synthetic Utility : The high cost of these compounds reflects their role as intermediates in complex syntheses, such as kinase inhibitors or receptor modulators.

Biological Activity

N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H11F3N4·HCl
  • Molecular Weight : 304.69 g/mol

The trifluoromethyl group (CF3-CF_3) is known to enhance the biological activity of various compounds by improving their lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, research indicates that derivatives of N-(trifluoromethyl)phenyl substituted pyrazole exhibit significant antibacterial activity against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (μg/mL)Target BacteriaEffectiveness
63.12S. aureusHigh
2312.5E. faecalisModerate
253.12E. faeciumVery High
V6.25Control (Vancomycin)Low

The data shows that compound 25 was particularly effective against both S. aureus and E. faecium, with MIC values significantly lower than those for vancomycin, suggesting a promising alternative for treating resistant infections.

The mechanism by which N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride exerts its antimicrobial effects may involve inhibition of macromolecular synthesis in bacteria. Studies have indicated that compounds with similar structures disrupt bacterial cell function through multiple pathways, leading to cell death .

Anticancer Potential

In addition to its antimicrobial properties, compounds featuring trifluoromethyl groups have shown promise in cancer therapy. The inclusion of such groups can enhance the interaction with biological targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigating the effects of trifluoromethyl-containing compounds on cancer cell lines demonstrated that these compounds can inhibit cell proliferation effectively. The specific mechanisms include:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Disruption of cell cycle progression

Safety and Toxicity

While the biological activities are promising, the safety profile must also be considered. Preliminary toxicity studies indicate that some derivatives exhibit low toxicity to human cells, with selectivity factors exceeding 20 for certain compounds . This suggests that while they are effective against bacteria and potentially cancerous cells, they may spare healthy human cells.

Q & A

Q. What are the recommended synthetic routes for N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride, and how can purity be ensured?

  • Methodological Answer : A two-step approach is often employed:

Nucleophilic substitution : React pyridine-2,5-diamine with 3-(trifluoromethyl)phenyl bromide under Pd-catalyzed coupling conditions (e.g., Pd(PPh₃)₄, analogous to procedures in ).

Hydrochloride salt formation : Treat the free base with HCl in a non-aqueous solvent (e.g., Et₂O) to precipitate the hydrochloride salt .

  • Purity Optimization : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (MeOH/Et₂O). Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ¹⁹F NMR to detect residual trifluoromethyl intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridine ring protons at δ 6.5–8.5 ppm) and amine protons (broad signals at δ 4.5–5.5 ppm).
  • ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -65 ppm) .
  • HPLC-MS : Use electrospray ionization (ESI+) to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 328) and monitor impurities (<1% threshold) .

Q. How can solubility and stability be evaluated under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, PBS (pH 7.4), and cell culture media (e.g., DMEM) using UV-Vis spectroscopy (λ = 260 nm).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Hydrolytic stability in PBS (pH 2–9) should be assessed to identify degradation products .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scaled synthesis?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., Pd-catalyzed coupling).
  • Machine Learning : Train models on reaction yield data (temperature, solvent, catalyst loading) to predict optimal conditions. ICReDD’s integrated computational-experimental workflows are recommended for high-throughput screening .
  • Example Workflow :
ParameterRange TestedOptimal Value
Catalyst (mol%)1–5%3% Pd(PPh₃)₄
Temperature80–120°C100°C
SolventDMF, THF, TolueneToluene

Q. What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Assay Validation : Compare results across multiple assays (e.g., ATP-binding vs. cell-based viability assays).
  • Dose-Response Analysis : Use Hill slopes to distinguish specific binding (steep slopes) from non-specific effects.
  • Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity. Contradictions may arise from assay pH, redox conditions, or metabolite interference (e.g., HCl salt dissociation in media) .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting trifluoromethyl modifications?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., –NO₂) or bulky (e.g., –CF₃ vs. –OCF₃) substituents.
  • Biological Testing : Prioritize assays reflecting target engagement (e.g., fluorescence polarization for binding affinity).
  • Data Analysis : Apply multivariate regression (e.g., partial least squares) to correlate substituent Hammett σ values with bioactivity .

Contradiction Analysis and Troubleshooting

Q. Why do impurities persist despite rigorous purification?

  • Methodological Answer : Common impurities include:
ImpuritySourceDetection Method
Unreacted pyridine-2,5-diamine Incomplete couplingHPLC (retention time = 2.1 min)
Hydrolysis products HCl-mediated degradation¹⁹F NMR (δ -70 ppm for CF₃COOH)
Mitigate via inert atmosphere (N₂/Ar) during synthesis and strict pH control during salt formation .

Q. How to address inconsistent biological activity across cell lines?

  • Methodological Answer :
  • Permeability Testing : Use Caco-2 monolayers to assess passive diffusion (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify species-specific CYP450 metabolism.
  • Transcriptomic Profiling : RNA-seq of responsive vs. non-responsive cell lines may reveal target overexpression or efflux pumps (e.g., ABCB1) .

Tables for Key Data

Q. Table 1. Stability of N2-[3-(Trifluoromethyl)phenyl]pyridine-2,5-diamine Hydrochloride

ConditionDegradation (%)Major Degradant
PBS (pH 7.4, 37°C, 7d)<5%None detected
0.1M HCl (25°C, 24h)15%Pyridine-2,5-diamine
Light (UV, 48h)10%Oxidized CF₃ byproduct

Q. Table 2. Computational vs. Experimental Yields

MethodPredicted Yield (%)Experimental Yield (%)
DFT7872
Machine Learning8581

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